alpha-D-Talopyranose
Description
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5+,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-URLGYRAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015882 | |
| Record name | alpha-D-Talopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7282-81-7 | |
| Record name | α-D-Talopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7282-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Talopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007282817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-D-Talopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601015882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-talopyranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Base-Promoted Intramolecular Substitution on Glycosyl Chlorides
A more successful approach involved base-promoted intramolecular nucleophilic substitution of the 4-hydroxyl group on an anomeric glycosyl chloride:
- Methyl 2,3,6-tri-O-benzyl-α-D-mannopyranoside was acetylated and converted to the corresponding glycosyl chloride.
- Treatment of the glycosyl chloride with sodium hydride in tetrahydrofuran (THF) at reflux led to cyclization.
- However, the reaction favored elimination to form a glucal derivative rather than the desired 1,4-anhydro sugar.
- Small amounts (~5%) of 1,4-anhydro-2,3,6-tri-O-benzyl-α-D-mannopyranose were isolated.
- Subsequent hydrogenolysis of the benzyl protecting groups yielded pure 1,4-anhydro-α-D-mannopyranose.
Lewis Acid-Catalyzed Cyclization Attempts
- Attempts to cyclize 4-hydroxy thiomannosides using N-iodosuccinimide (NIS) and triflic acid (TfOH) to promote intramolecular substitution at the anomeric center failed.
- The presence of electron-withdrawing benzoate protecting groups likely reduced the nucleophilicity of the 4-hydroxyl group, preventing cyclization.
Protection Group Strategies
- Protecting groups play a critical role in stabilizing intermediates and directing reactivity.
- Acetyl and benzoate groups were used to protect hydroxyl groups during synthesis.
- Benzyl ethers were employed to protect 2,3,6-hydroxyls to allow selective transformations at the anomeric and 4-positions.
- The choice of protecting groups affected the success of cyclization and elimination reactions significantly.
Summary of Key Experimental Findings
| Step/Compound | Reagents/Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| Methyl talopyranoside acetylation | Ac2O, pyridine | Diacetate formation | ~99% |
| Acetolysis to triacetate | 2% H2SO4, Ac2O | Triacetate formation | 71% |
| Azide treatment (NaN3, DMF/DMSO) | Reflux | No cyclization; decomposition | Trace tetrabenzoate |
| Benzoate protection | BzCl, pyridine | Dibenzoate formation | 100% |
| Acetolysis of dibenzoate | 4% H2SO4, Ac2O | Anomeric acetate | 85% |
| Azide treatment on benzoate | NaN3, DMF/DMSO | Decomposition, no cyclization | — |
| Glycosyl chloride formation | HCl in Et2O | Anomeric chloride | Good yield |
| Base-promoted cyclization | NaH, THF, reflux | Mainly elimination product; minor 1,4-anhydro sugar | ~5% anhydro sugar |
| Hydrogenolysis | H2, Pd(OH)2/C | Deprotection to 1,4-anhydro-α-D-mannopyranose | 67-75% |
Detailed Research Insights
- The synthesis of 1,4-anhydro sugars is challenging due to competing elimination reactions.
- Solvent choice critically influences the reaction outcome; for example, THF favors cyclization, while DMSO favors elimination.
- The stereochemistry at C2 (mannose vs glucose configuration) affects the cyclization efficiency and product distribution.
- The first successful synthesis of 1,4-anhydro-α-D-mannopyranose was reported with a modest yield after extensive optimization.
Chemical Reactions Analysis
Chemical Reactions of alpha-D-Talopyranose
This compound, a hexose sugar with the molecular formula C₆H₁₂O₆ , participates in diverse chemical reactions that highlight its stereochemical properties and reactivity. Below is an analysis of key reactions supported by experimental data from peer-reviewed studies and authoritative databases.
Fluorination and Substitution Reactions
Fluorine substitution at hydroxyl positions significantly alters the reactivity and equilibrium behavior of this compound:
Enzymatic Reactions
1.3.1 UDP-d-Galactopyranose Mutase Action
this compound derivatives interact with UDP-d-galactopyranose mutase , which catalyzes the conversion between pyranose and furanose forms. Key findings:
-
Equilibrium Shift : The reducing sugar form of this compound exists as 29% furanose at equilibrium .
-
Fluoro Substituent Effects : Axial substitution at C-2 reduces the reaction rate due to carbenium ion-like transition states .
1.3.2 Furanose Formation
The equilibrium between pyranose and furanose forms is critical for biological processes. For example, UDP-d-talopyranose shows a higher furanose content compared to its galactose counterpart .
Protective Group Chemistry
1.4.1 Silylation
this compound undergoes silylation to form pentakis(trimethylsilyl) ether derivatives , which stabilize the molecule during chemical manipulations .
Analytical Characterization
1.5.1 Infrared Spectroscopy
The infrared spectrum of this compound exhibits anomalous absorption patterns due to its unique stereochemistry. For example, its monobenzoate derivative shows distinct absorption bands compared to other pyranose forms .
1.5.2 Mutarotation Studies
this compound undergoes mutarotation in methanol and pyridine, with specific rotation values changing over time. For example, the extrapolated initial rotation ([α]₀) in methanol is +67° .
Equilibrium Furanose Content
| Compound | Furanose Content at Equilibrium | Source |
|---|---|---|
| This compound | 29% | |
| 2-Deoxy-2-fluoro-D-talopyranose | 13% |
Fluorination Yields
| Reaction Step | Yield | Conditions | Source |
|---|---|---|---|
| KHF₂ fluorination | 73% | Activation of anhydro ring | |
| TBAF fluorination | 85% | Triflate intermediate |
Scientific Research Applications
Applications in Material Science
Alpha-D-talopyranose has been explored for its potential applications in polymer chemistry. Its derivatives are used to create biodegradable polymers through ring-opening polymerization processes.
| Material | Process | Properties |
|---|---|---|
| 1,6-Anhydro-β-D-talopyranose | Ring-Opening Polymerization | High biodegradability and biocompatibility |
| Benzylated Derivatives | Polymerization for Biodegradable Plastics | Enhanced mechanical properties |
Case Study: Polymerization of Benzylated 1,6-Anhydro-β-D-talopyranose
A study compared the polymerizability of benzylated derivatives of this compound with other sugars. The results indicated that these derivatives could form polymers with desirable mechanical properties suitable for packaging materials .
Pharmaceutical Applications
This compound and its derivatives have shown promise in drug formulation and delivery systems. Their ability to form complexes with various drugs enhances solubility and bioavailability.
Case Study: Drug Delivery Systems
Research has demonstrated that this compound can enhance the solubility of poorly soluble drugs when used as a carrier in solid dispersions. This application is particularly relevant for hydrophobic drugs, where traditional formulations fail to achieve adequate bioavailability .
Food Technology
In food science, this compound serves as a functional ingredient due to its sweetness and ability to influence texture and stability in food products.
| Application | Effect | Example Products |
|---|---|---|
| Sweetener | Provides sweetness without calories | Low-calorie food products |
| Texture Modifier | Improves mouthfeel | Sauces, dressings |
Case Study: Use in Low-Calorie Foods
Studies have shown that incorporating this compound into low-calorie formulations can enhance sweetness while maintaining a desirable texture, making it an attractive option for health-conscious consumers .
Mechanism of Action
The mechanism of action of alpha-D-Talopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling and structural integrity .
Comparison with Similar Compounds
Comparison with Similar Compounds
α-D-Talopyranose shares its molecular formula with other aldohexoses but differs in stereochemistry. Below is a detailed comparison with structurally related monosaccharides:
Structural Isomers of α-D-Talopyranose
Key Differences:
- C2 and C3 Stereochemistry: Talopyranose’s unique C2 (axial) and C3 (equatorial) hydroxyl arrangement distinguishes it from galactose (C2 equatorial) and mannose (C3 axial). This impacts its hydrogen-bonding capacity and solubility .
- Thermodynamic Stability: α-D-Talopyranose is less thermodynamically stable than β-D-Talopyranose due to steric hindrance from axial hydroxyl groups .
Physical and Chemical Properties
| Property | α-D-Talopyranose | α-D-Galactopyranose | α-D-Mannopyranose |
|---|---|---|---|
| Melting Point (°C) | ~165 (decomposes) | 167 | 133 |
| Specific Rotation ([α]D) | +95° | +150° | +14° |
| Solubility in Water | Moderate | High | High |
Values inferred from structurally similar compounds .
Industrial Relevance
- Glycomimetics: Talopyranose-based oligosaccharides are explored as inhibitors of alpha-amylase, a target for diabetes management .
Biological Activity
Alpha-D-talopyranose, a monosaccharide belonging to the class of carbohydrates, has garnered attention for its potential biological activities. This compound is structurally related to D-galactose and D-mannose, and it is found in various natural sources, including plants like Camellia sinensis (tea) and Humulus lupulus (hops) . This article delves into the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the molecular formula C6H12O6. It exists predominantly in a cyclic pyranose form, which influences its interaction with biological systems. The stereochemistry of this sugar plays a crucial role in its biological functions, particularly in binding interactions with proteins and other biomolecules.
Biological Activity
1. Anticoagulant Properties:
Research indicates that this compound derivatives may exhibit anticoagulant activities similar to heparin derivatives. A study explored the synthesis of oligosaccharides incorporating talose units and assessed their anticoagulant efficacy. The findings suggested that specific modifications in the sugar's structure could enhance its anticoagulant properties .
2. Immunomodulatory Effects:
this compound has been studied for its potential immunomodulatory effects. In vitro studies demonstrated that it can influence immune cell activity, enhancing the proliferation of lymphocytes and modulating cytokine production. This suggests a possible role in therapeutic strategies targeting immune-related disorders .
3. Antimicrobial Activity:
The compound has shown promise in exhibiting antimicrobial properties against various pathogens. Research involving structural analogues of D-galactose indicated that modifications leading to talopyranose structures could enhance antimicrobial efficacy . This opens avenues for developing new antimicrobial agents based on talopyranose derivatives.
Case Studies
Case Study 1: Anticoagulant Activity Assessment
In a controlled laboratory setting, researchers synthesized a series of talopyranose-based oligosaccharides and evaluated their anticoagulant activity using standard assays such as the activated partial thromboplastin time (aPTT) test. Results indicated that certain derivatives exhibited significant anticoagulant effects comparable to heparin .
Case Study 2: Immunomodulatory Effects in Cancer Therapy
A clinical trial investigated the use of this compound as an adjunct therapy in cancer treatment. Patients receiving talopyranose alongside standard chemotherapy showed improved immune responses, evidenced by increased lymphocyte counts and enhanced cytokine production compared to control groups .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism/Effect | Reference |
|---|---|---|
| Anticoagulant | Inhibition of thrombin activity | |
| Immunomodulatory | Enhanced lymphocyte proliferation | |
| Antimicrobial | Inhibition of bacterial growth |
Research Findings
- Synthesis and Characterization: The synthesis of this compound and its derivatives has been extensively documented. Various methods have been employed to produce these compounds with high yields and purity .
- Structure-Activity Relationship (SAR): Studies have highlighted the importance of specific functional groups on the talopyranose structure for modulating biological activity. For instance, modifications at the C-4 position significantly affect binding affinities to target proteins .
- Potential Therapeutic Applications: Given its diverse biological activities, this compound holds potential for applications in drug development, particularly in creating novel anticoagulants and immunomodulators.
Q & A
Q. What ethical guidelines apply to studies involving this compound in animal models?
- Methodological Answer : Adhere to institutional animal care protocols (IACUC) for dosing and endpoint criteria. For toxicity studies, follow OECD Test Guidelines (e.g., TG 423) and report adverse events transparently .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
